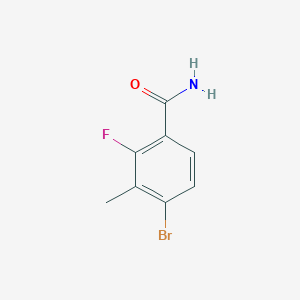

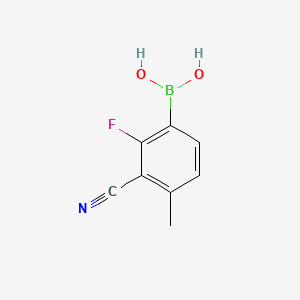

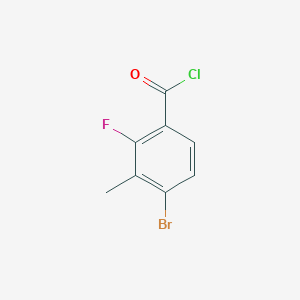

4-Bromo-2-fluoro-3-methylbenzamide

Vue d'ensemble

Description

4-Bromo-2-fluoro-3-methylbenzamide is an organic compound that serves as an intermediate in various chemical syntheses. It is known for its role in the synthesis of MDV 3100, an androgen-receptor antagonist that blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-2-fluoro-3-methylbenzamide involves the reaction of benzoyl fluoride with bromomethane, followed by a reaction with 2-fluoroaniline under basic conditions . The reaction mixture is typically hydrolyzed and extracted with dichloromethane. The organic layers are combined, washed with brine, dried over magnesium sulfate, concentrated, and purified by flash column chromatography on silica gel using a gradient of ethyl acetate in cyclohexane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-fluoro-3-methylbenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

Substitution: Formation of various substituted benzamides.

Oxidation: Formation of 4-Bromo-2-fluoro-3-methylbenzoic acid.

Reduction: Formation of 4-Bromo-2-fluoro-3-methylbenzylamine.

Applications De Recherche Scientifique

4-Bromo-2-fluoro-3-methylbenzamide is used extensively in scientific research due to its role as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds . Its applications include:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

Medicine: Key intermediate in the synthesis of drugs like MDV 3100, which is used in the treatment of prostate cancer.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mécanisme D'action

The mechanism of action of 4-Bromo-2-fluoro-3-methylbenzamide primarily involves its role as an intermediate in the synthesis of MDV 3100. MDV 3100 acts as an androgen-receptor antagonist, blocking androgens from binding to the androgen receptor. This prevents the nuclear translocation and co-activator recruitment of the ligand-receptor complex, thereby inhibiting the growth of androgen-dependent cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromo-2-fluoro-N-methylbenzamide

- 4-Bromo-2,3-difluorobenzaldehyde

- 4-Bromo-2-fluorobenzoic acid

Uniqueness

4-Bromo-2-fluoro-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of MDV 3100 highlights its importance in medicinal chemistry, distinguishing it from other similar compounds .

Propriétés

IUPAC Name |

4-bromo-2-fluoro-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQXEDVIDBQYNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2R)-2-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B8206657.png)